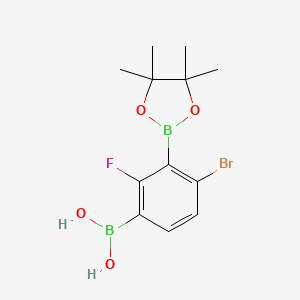

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

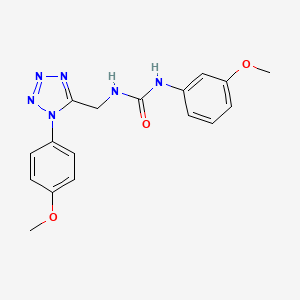

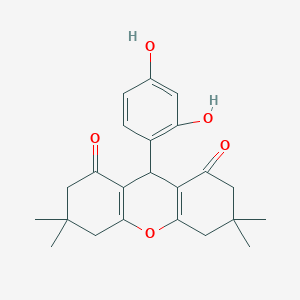

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377608-20-1 . Its molecular weight is 344.78 and its IUPAC name is (4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid . It is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.78 . The compound is typically stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Cyclic Boronate Esters in Organic Synthesis and Medicinal Chemistry Cyclic boronate esters, which include compounds like 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester, are significant in organic synthesis, pharmacology, supramolecular chemistry, and materials science. Their stability and versatile reactivity offer unique advantages. For instance, BON heterocycles, a class of cyclic boronate esters, have been identified as promising new chemotypes for drug design due to their hydrolytic and thermal resistance. These properties facilitate their use in click-type reactions for preparing bioconjugates and functionally modified polymers, underscoring their potential in medicinal chemistry and material applications (Golovanov & Sukhorukov, 2021).

Benzoxaborole Derivatives in Therapeutics Benzoxaboroles, which share a boron-heterocyclic scaffold similar to that of this compound, have found broad applications in medicinal chemistry. The past decade has seen the development of benzoxaborole derivatives as anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Two benzoxaborole derivatives, tavaborole and crisaborole, have already been clinically approved for treating onychomycosis and atopic dermatitis, respectively, with more compounds in various stages of clinical trials. These achievements highlight the chemical versatility and potential of boron-containing compounds in drug discovery and development (Nocentini, Supuran, & Winum, 2018).

Boron-Containing Compounds in Biosensors and Diagnostics The development of electrochemical biosensors based on boronic acids and their derivatives, including compounds similar to this compound, represents a significant advancement in diagnostic technologies. These sensors, sensitive to sugars, glycated hemoglobin, and fluoride ions, exploit the selective binding capabilities of boronic acids. Their applications range from non-enzymatic glucose sensing to monitoring glycated hemoglobin levels, offering new tools for diabetes management and other health conditions (Wang et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

[4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELXWNDMLJVYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)B(O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16B2BrFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)